molecular formula C17H23NO5 B1194060 1-[2-(3,4-Dimethoxyphenyl)-1-oxoethyl]-4-piperidinecarboxylic acid methyl ester

1-[2-(3,4-Dimethoxyphenyl)-1-oxoethyl]-4-piperidinecarboxylic acid methyl ester

Cat. No. B1194060
M. Wt: 321.4 g/mol
InChI Key: CFWSXPAGLLKPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(3,4-dimethoxyphenyl)-1-oxoethyl]-4-piperidinecarboxylic acid methyl ester is a dimethoxybenzene.

Scientific Research Applications

Synthesis and Configuration in Organic Chemistry

  • The compound is involved in the synthesis of various organic derivatives. For instance, its methylation leads to the creation of fumaric and maleic acid derivatives, which are further processed for various organic syntheses (Matsumoto, Hidaka, Nakayama, & Fukui, 1972).

Application in Polymer Science

  • It is utilized in the synthesis of polyamides. Specifically, derivatives of this compound have been used to create polymers with different molecular weights and solubility properties, demonstrating its versatility in material science (Hattori & Kinoshita, 1979).

Medicinal Chemistry Applications

  • In medicinal chemistry, derivatives of this compound have been synthesized for potential antihistaminic activity. This indicates its relevance in the development of new pharmaceuticals (Maynard, Cheng, Kane, & StaegerMichael, 1993).

Role in Synthesis of Natural Products

Use in Organic Process Research

properties

Product Name

1-[2-(3,4-Dimethoxyphenyl)-1-oxoethyl]-4-piperidinecarboxylic acid methyl ester

Molecular Formula

C17H23NO5

Molecular Weight

321.4 g/mol

IUPAC Name

methyl 1-[2-(3,4-dimethoxyphenyl)acetyl]piperidine-4-carboxylate

InChI

InChI=1S/C17H23NO5/c1-21-14-5-4-12(10-15(14)22-2)11-16(19)18-8-6-13(7-9-18)17(20)23-3/h4-5,10,13H,6-9,11H2,1-3H3

InChI Key

CFWSXPAGLLKPMX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)C(=O)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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